

A Technical Guide to the Discovery and Origin of Celgosivir: A Castanospermine Prodrug

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Introduction

Celgosivir is an oral prodrug of the natural indolizidine alkaloid, castanospermine.[1][2] It was developed to improve upon the therapeutic potential of castanospermine, a potent inhibitor of α -glucosidase enzymes.[2][3] This technical guide provides an in-depth overview of the discovery of castanospermine, the subsequent development of **celgosivir**, its mechanism of action, and a summary of its evaluation as a broad-spectrum antiviral agent, with a particular focus on its activity against Dengue and Hepatitis C viruses. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and Origin of Castanospermine

Castanospermine was first isolated from the seeds of the Australian chestnut tree,
Castanospermum australe, also known as the Moreton Bay Chestnut.[3][4][5] It is a watersoluble indolizidine alkaloid, chemically identified as (1S,6S,7R,8R,8aR)-octahydroindolizine1,6,7,8-tetrol.[3][6] The initial isolation procedures were described as tedious, but newer
methods have since improved the yield.[7] The discovery of its ability to inhibit glycosidase
enzymes sparked significant interest in its potential therapeutic applications, including antiviral,
anti-inflammatory, and immunosuppressive activities.[3][6][8]

Development of Celgosivir (6-O-butanoyl-castanospermine)



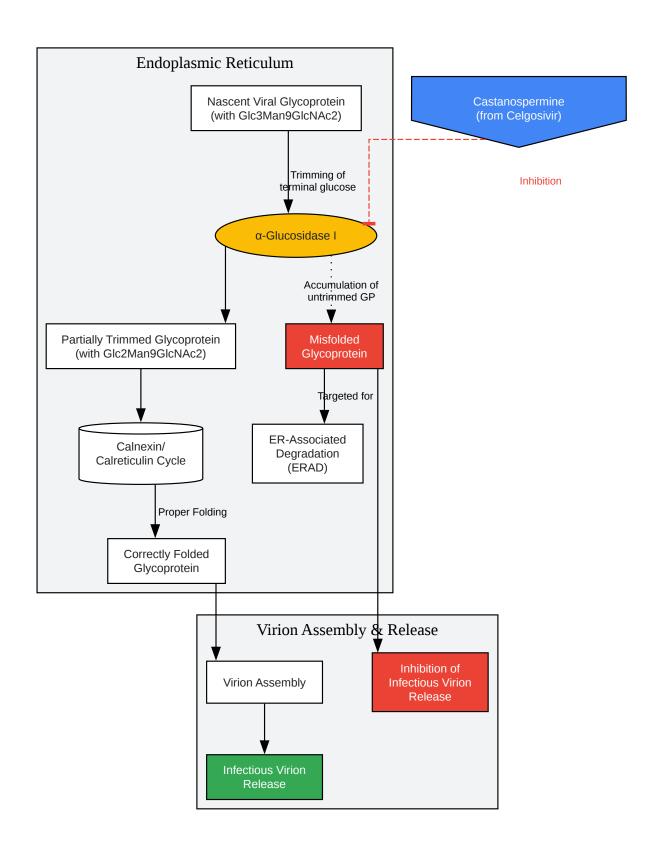
To enhance the properties of the parent compound, a prodrug, **celgosivir**, was developed.[9] **Celgosivir** is 6-O-butanoyl-castanospermine, a modification designed to increase cellular uptake.[9] Following oral administration, **celgosivir** is well-absorbed and rapidly metabolized by esterases into the active compound, castanospermine.[1][2][10] This prodrug strategy was employed to improve the pharmacokinetic profile and in vivo efficacy.[11] Studies have suggested that **celgosivir** is approximately twice as potent as castanospermine in terms of in vivo antiviral efficacy against dengue virus in mouse models.[11]

Mechanism of Action: α-Glucosidase Inhibition

The primary mechanism of action for both castanospermine and **celgosivir** is the competitive inhibition of host α -glucosidases I and II, which are key enzymes in the endoplasmic reticulum (ER).[2][12][13] These enzymes are responsible for the initial trimming steps of the N-linked oligosaccharide chains attached to newly synthesized viral glycoproteins.

Specifically, α-glucosidase I removes the terminal glucose residue from the Glc3Man9GlcNAc2 precursor oligosaccharide on the glycoprotein.[14] Inhibition of this step leads to the accumulation of incorrectly folded viral glycoproteins.[14][15] This misfolding prevents the proper interaction of these glycoproteins with ER chaperones like calnexin and calreticulin, which are essential for correct protein folding and quality control.[14][16] Consequently, the maturation, assembly, and secretion of new, infectious viral particles are disrupted.[14][17] This host-directed mechanism of action provides a broad spectrum of activity against many enveloped viruses that rely on this glycosylation pathway.[1][13]





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Mechanism of action of Castanospermine/Celgosivir.



Antiviral Activity and Efficacy

Celgosivir and its active form, castanospermine, have demonstrated broad-spectrum antiviral activity against a range of enveloped viruses.

In Vitro Efficacy

The compounds have shown potent inhibition of various viruses in cell culture models.



Virus	Compound	Assay	Cell Line	IC50 / EC50	Reference
Dengue Virus (DENV-2)	Celgosivir	-	-	0.2 μΜ	[18]
Dengue Virus (DENV-1, 3, 4)	Celgosivir	-	-	< 0.7 μΜ	[18]
Bovine Viral Diarrhoea Virus (BVDV)	Celgosivir	Plaque Assay	MDBK	16 μΜ	[13][18]
Bovine Viral Diarrhoea Virus (BVDV)	Celgosivir	Cytopathic Effect Assay	MDBK	47 μΜ	[13][18]
Bovine Viral Diarrhoea Virus (BVDV)	Castanosper mine	Plaque Assay	MDBK	110 μΜ	[13][19]
Bovine Viral Diarrhoea Virus (BVDV)	Castanosper mine	Cytopathic Effect Assay	MDBK	367 μΜ	[13]
Human Immunodefici ency Virus (HIV-1)	Celgosivir	-	-	2.0 ± 2.3 μM	[18]
Moloney Murine Leukemia Virus	Castanosper mine	-	-	1.2 μg/mL	[20]

In Vivo Efficacy (Animal Models)

Preclinical studies in animal models, particularly for dengue virus, have shown significant protective effects.



Virus Model	Animal Model	Compound	Dosing Regimen	Outcome	Reference
Lethal Dengue Virus	AG129 Mice	Celgosivir	50 mg/kg, twice daily for 5 days	100% protection from lethal infection	[9][11][18]
Lethal Dengue Virus	AG129 Mice	Celgosivir	50 mg/kg, twice daily (48h delayed treatment)	Effective protection	[9][18]
Lethal Dengue Virus	A/J Mice	Castanosper mine	10, 50, and 250 mg/kg/day	Highly effective at promoting survival (P ≤ 0.0001)	[17][21][22]
Lethal Dengue Virus	AG129 Mice	Celgosivir	10, 25, or 50 mg/kg twice daily	More protective than a single 100 mg/kg daily dose	[11][18]

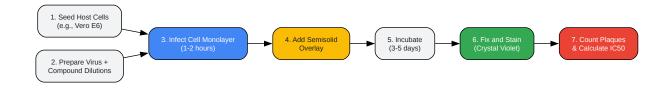
Experimental Protocols Plaque Reduction Neutralization Assay (PRNT)

This assay is a standard method for quantifying the infectivity of a virus and the efficacy of an antiviral agent.

- Cell Seeding: Plate a monolayer of susceptible host cells (e.g., BHK-21 or Vero E6 cells) in multi-well plates and grow to ~80-90% confluency.[19]
- Virus Preparation: Prepare serial dilutions of the virus stock. For antiviral testing, preincubate a fixed concentration of the virus with serial dilutions of the compound (e.g., celgosivir or castanospermine) for 1 hour at 37°C.



- Infection: Remove the growth medium from the cells and inoculate the wells with the virus or virus-compound mixture. Allow adsorption for 1-2 hours at 37°C.[19]
- Overlay: After incubation, remove the inoculum and add an overlay medium containing a solidifying agent like methylcellulose or agar. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.[19]
- Incubation: Incubate the plates for several days (e.g., 3-5 days for Dengue virus) to allow for plaque formation.
- Staining and Counting: Fix the cells with a solution like 4% formaldehyde. Remove the overlay and stain the cell monolayer with a dye such as crystal violet, which stains living cells. Plaques appear as clear zones where cells have been lysed by the virus.
- Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (IC50) compared to the untreated virus control is calculated.



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